molecular formula C10H19F3O5 B604926 1,1,1-Trifluoroethyl-PEG5-Alcohol CAS No. 1807512-41-9

1,1,1-Trifluoroethyl-PEG5-Alcohol

Cat. No.: B604926
CAS No.: 1807512-41-9
M. Wt: 276.25
InChI Key: WRLCZARSFIXUQS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroethyl-PEG5-Alcohol is a PEG linker containing a trifluoroethyl and alcohol group . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody, and other molecules and surfaces . The alcohol group can react to further derivatize the compound .


Molecular Structure Analysis

The molecular formula of this compound is C10H19F3O5 . It has a molecular weight of 276.3 g/mol . The functional groups present in this compound are trifluoroethyl and alcohol .


Chemical Reactions Analysis

The trifluoroethyl group in this compound is reactive towards primary amine groups in proteins, antibody, and other molecules and surfaces . The alcohol group can react to further derivatize the compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.3 g/mol . The functional groups present in this compound are trifluoroethyl and alcohol .

Scientific Research Applications

Biosensor Development

1,1,1-Trifluoroethyl-PEG5-Alcohol is involved in the development of biosensors. A novel sensing platform for ethanol quantification utilizes polyfluorene-g-poly(ethylene glycol) (PF-g-PEG) and multiwalled carbon nanotubes, where PF-g-PEG films formed on electrode surfaces show high sensing ability for ethanol detection in alcoholic drinks (Bekmezci et al., 2020).

Biomedical Engineering

In biomedical engineering, this compound derivatives show potential. For instance, the cytotoxicity of a unimolecular polymeric micelle and its degradation products, including PEG5, were assessed on L929 mouse fibroblasts, demonstrating no observed cytotoxicity at concentrations up to 10(-4) M (Schmalenberg et al., 2001).

Organic Chemistry Applications

This compound finds applications in organic chemistry, such as in the lipase-catalyzed transesterification of chiral alcohols. A method demonstrated the resolution of (RS)-sec-phenethyl alcohol through transesterification with low molecular weight poly(ethylene glycol) (PEG), highlighting its use in stereoselective synthesis (Whalen & Morrow, 2000).

Catalysis

The compound is also involved in catalysis research. For example, scandium triflate catalyzed allylation of aldehydes and aldimines using polyethylene glycol (PEG) as a recyclable reaction medium, which efficiently produced homoallylic alcohols and amines (Choudary et al., 2004).

Cell Growth Stimulation

In the field of cellular biology, polyethylene glycol (PEG), a derivative of this compound, has been shown to stimulate the growth of mammalian cells, particularly under serum-free or low serum conditions (Shintani, Iwamoto, & Kitano, 1988).

Polymer Science

In polymer science, studies focus on the interaction between poly(ethylene glycol) (PEG) and other substances, such as the evaluation of hydrophobicity and hydrophilicity in relation to PEG (Miki, Westh, & Koga, 2005).

Mechanism of Action

Target of Action

The primary targets of 1,1,1-Trifluoroethyl-PEG5-Alcohol are lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . These targets play a crucial role in the compound’s mechanism of action, as they are the sites where the compound binds and exerts its effects.

Mode of Action

This compound contains a trifluoroethyl and alcohol group. The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The alcohol group can react to further derivatize the compound . This interaction with its targets leads to changes in the structure and function of the target molecules.

Pharmacokinetics

It is noted that the hydrophilic peg linkers in the compound increase its water solubility in aqueous media , which could potentially enhance its bioavailability.

Properties

IUPAC Name

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3O5/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLCZARSFIXUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215067
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807512-41-9
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807512-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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